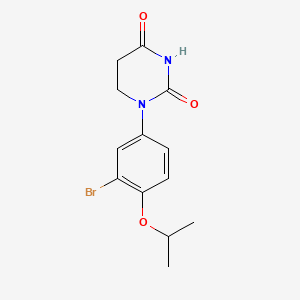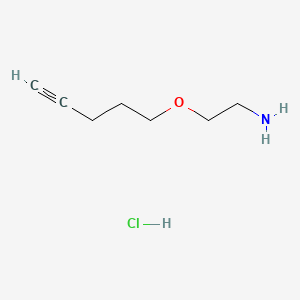
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a hydrochloride salt form of an amine, which is often used in various chemical reactions and research applications. The compound is characterized by the presence of an alkyne group, an ether linkage, and an amine group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride typically involves the reaction of 4-pentyn-1-ol with ethylene oxide to form 2-(pent-4-yn-1-yloxy)ethanol. This intermediate is then reacted with ammonia or an amine to form the corresponding amine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride depends on its application. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of covalent bonds with target proteins. The alkyne group allows for click chemistry reactions, which are used to label and track biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentyn-1-amine: Similar structure but lacks the ether linkage.
2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride: Similar but contains an alkene group instead of an alkyne.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains similar functional groups but has a more complex aromatic structure
Uniqueness
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride is unique due to its combination of an alkyne group, ether linkage, and amine group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
2-pent-4-ynoxyethanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-3-4-6-9-7-5-8;/h1H,3-8H2;1H |
Clé InChI |
GGHWCKQILCNERW-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCOCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
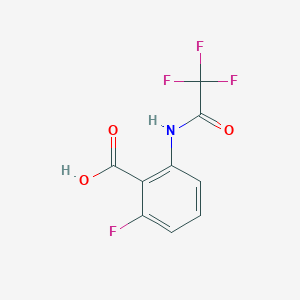
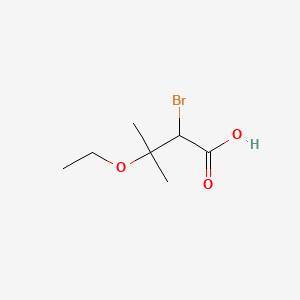
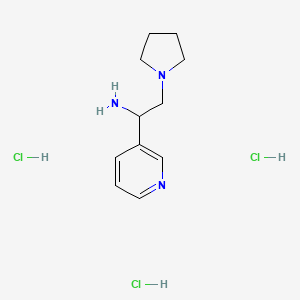
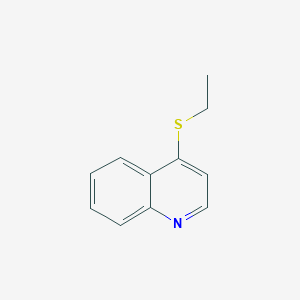
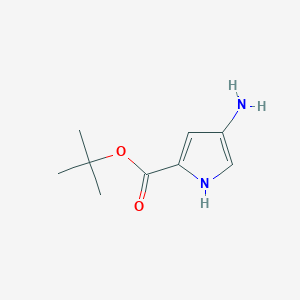
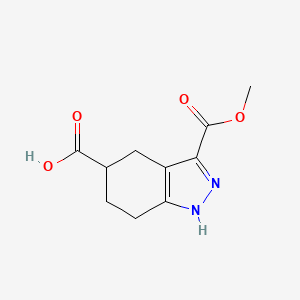

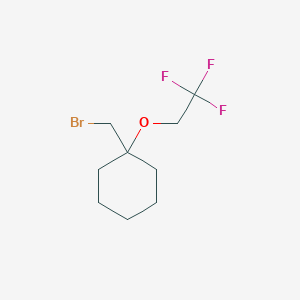

![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)

